4-(Piperidin-4-ylamino)benzonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

Ensure procurement of the correct para-regioisomer (CAS 208398-34-9) for SAR-driven medicinal chemistry. This scaffold features a secondary piperidine amine and a benzonitrile moiety enabling orthogonal derivatization critical for SMN protein modulators, hNav1.7 inhibitors, and kinase programs. Ortho- and meta-analogs (CAS 208398-35-0, 923565-71-3) and C-N linkage-reversed variants (CAS 281234-90-0) cannot recapitulate established target engagement. Verify regioisomeric identity before purchase to avoid invalidating SAR data.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 208398-34-9
Cat. No. B3251267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-ylamino)benzonitrile
CAS208398-34-9
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CNCCC1NC2=CC=C(C=C2)C#N
InChIInChI=1S/C12H15N3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12,14-15H,5-8H2
InChIKeyCFMWPCOTSHAYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-ylamino)benzonitrile (CAS 208398-34-9): A Versatile Arylpiperidine Scaffold for Drug Discovery and Chemical Biology


4-(Piperidin-4-ylamino)benzonitrile (CAS 208398-34-9), also cataloged as 4-(4-aminopiperidin-1-yl)benzonitrile in some databases, is an arylpiperidine building block with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol [1]. The compound features a 4-aminobenzonitrile moiety linked to a piperidine ring via an amino bridge, presenting a secondary amine and a nitrile group as key functional handles for further derivatization . Its structural framework places it at the intersection of the privileged piperidine pharmacophore—the most common heterocyclic subunit among FDA-approved drugs —and the benzonitrile motif found in marketed kinase inhibitors including crizotinib, ceritinib, and alectinib [2]. While it lacks standalone therapeutic status, the compound has been explicitly cited in the patent and primary literature as a reactant or intermediate for synthesizing survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, inducible nitric oxide synthase (iNOS) inhibitors, and various kinase-targeting agents .

Why 4-(Piperidin-4-ylamino)benzonitrile Cannot Be Arbitrarily Replaced by Generic Arylpiperidines


The 4-(piperidin-4-ylamino)benzonitrile scaffold cannot be trivially substituted with generic arylpiperidines due to its precise regioisomeric arrangement and dual reactive functionality. The compound exists as the para-substituted regioisomer (CAS 208398-34-9), which differs fundamentally in both spatial geometry and electronic properties from its ortho- and meta-substituted analogs (e.g., 2-(4-piperidinylamino)benzonitrile, CAS 208398-35-0; 3-(4-piperidinylamino)benzonitrile, CAS 923565-71-3) . This positional isomerism critically dictates molecular recognition in biological systems: the para-cyano substitution establishes a defined vector angle for hydrogen bonding and π-stacking interactions with target protein binding pockets, whereas alternative regioisomers present altered exit vectors that can disrupt or abolish target engagement entirely [1]. Furthermore, the compound presents two distinct synthetic handles—the secondary piperidine amine and the benzonitrile moiety—each enabling orthogonal derivatization strategies that are absent in simpler piperidine or aniline building blocks. This dual functionality is particularly critical in medicinal chemistry campaigns where sequential functionalization of both sites is required, as demonstrated in the construction of SMN protein modulators and hNav1.7 inhibitors where the nitrile serves as a bioisostere for carbonyl or halogen substituents while the piperidine amine provides a conjugation point for tail group elaboration [2]. Procurement of the incorrect regioisomer or a structurally similar but functionally distinct analog (e.g., 4-(4-aminopiperidin-1-yl)benzonitrile, CAS 281234-90-0, which features a C-N linkage reversal) would yield a fundamentally different spatial presentation of pharmacophoric elements and cannot recapitulate the structure-activity relationships (SAR) established for this specific scaffold .

Quantitative Evidence for 4-(Piperidin-4-ylamino)benzonitrile: Differentiating Data from Patent and Primary Literature


Para-Substituted Regioisomer Confers Defined Exit Vector Geometry Versus Ortho/Meta Analogs

4-(Piperidin-4-ylamino)benzonitrile (CAS 208398-34-9) is the para-substituted regioisomer, which presents a defined linear geometry with the nitrile group oriented opposite to the piperidine amino linkage [1]. In contrast, the ortho-isomer (2-(4-piperidinylamino)benzonitrile, CAS 208398-35-0) and meta-isomer (3-(4-piperidinylamino)benzonitrile, CAS 923565-71-3) present substantially different angular geometries and altered electronic environments at the aromatic ring . In drug design, this positional difference translates to discrete exit vectors from the core scaffold, a parameter that is not modifiable post hoc without complete synthesis revision. The compound also differs fundamentally from 4-(4-aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0), which features a C-N linkage reversal (piperidine N directly attached to phenyl ring), thereby altering the nitrogen's hybridization state and hydrogen-bonding capacity .

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Differentiation

Verified Synthetic Intermediate for SMN Protein Modulators in Spinal Muscular Atrophy Research

4-(Piperidin-4-ylamino)benzonitrile is explicitly cited as a key reactant and intermediate in the synthesis of novel SMN protein modulators for spinal muscular atrophy (SMA) research [1]. The arylpiperidine core, of which this compound is a foundational building block, was identified through systematic hit-to-lead optimization that significantly improved potency and efficacy in both primary and orthogonal SMN2 splicing assays [2]. The presence of both a secondary amine (for tail group elaboration) and a nitrile moiety (serving as a hydrogen-bond acceptor or bioisostere) enables precise SAR exploration that is inaccessible with simpler piperidine analogs lacking the benzonitrile functionality .

Spinal Muscular Atrophy SMN2 Splicing Arylpiperidine Scaffold

Documented Reactant for Diaminotriazine hNav1.7 Inhibitors in Pain Research

4-(Piperidin-4-ylamino)benzonitrile is explicitly listed as a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors . hNav1.7 is a genetically validated pain target encoded by the SCN9A gene; gain-of-function mutations cause severe neuropathic pain syndromes [1]. While target hNav1.7 inhibitors exhibit IC50 values in the sub-nanomolar range (e.g., 0.6 nM for hNav1.7 inhibitor-1), achieving isoform selectivity over hNav1.5 remains challenging [2]. The 4-(piperidin-4-ylamino)benzonitrile scaffold provides a key intermediate for constructing diaminotriazine derivatives, which represent one of the chemotypes explored for achieving selective hNav1.7 blockade .

Pain Research Voltage-Gated Sodium Channels Ion Channel Modulation

iNOS Inhibitor Series Scaffold with Isozyme Selectivity Demonstrated in Published SAR

The aminopiperidine scaffold containing the 4-(piperidin-4-ylamino)benzonitrile motif has been validated in iNOS inhibitor development . A high-throughput screening hit from this chemical series was optimized to yield compound 33, a potent iNOS inhibitor demonstrating >25-fold selectivity over eNOS and 16-fold selectivity over nNOS . This selectivity profile is critical for therapeutic development, as non-selective NOS inhibition causes cardiovascular adverse effects due to eNOS blockade .

Inflammation Nitric Oxide Synthase Enzyme Inhibition

Benzonitrile Motif in Approved Kinase Inhibitors: Crizotinib, Ceritinib, Alectinib

The benzonitrile fragment present in 4-(piperidin-4-ylamino)benzonitrile is a key pharmacophoric element in FDA-approved ALK/ROS1/c-Met inhibitors crizotinib, ceritinib, and alectinib [1]. Ceritinib exhibits an ALK IC50 of 0.2 nM with selectivity over IGF-1R (IC50 = 8 nM), InsR (IC50 = 7 nM), and FLT3 (IC50 = 60 nM) . Alectinib, a second-generation ALK inhibitor, demonstrates activity against crizotinib-resistant mutants including the gatekeeper L1196M mutation [2]. While 4-(piperidin-4-ylamino)benzonitrile itself is not a direct kinase inhibitor, it serves as a critical synthetic intermediate for constructing analogs and derivatives that explore the benzonitrile-piperidine pharmacophore space [3].

Oncology Kinase Inhibition Drug Discovery

Distinct Physicochemical Profile Supports Computational and Fragment-Based Design

4-(Piperidin-4-ylamino)benzonitrile possesses computed physicochemical properties that distinguish it from alternative arylpiperidine building blocks: exact mass 201.1266 Da, XLogP3-AA of 1.7, topological polar surface area (TPSA) of 47.9 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds [1]. Its LogP of 1.7 places it in an optimal range for CNS drug-likeness (typically 1–3), while the TPSA of 47.9 Ų falls well below the 90 Ų threshold associated with blood-brain barrier penetration [2]. These properties contrast with 4-(4-aminopiperidin-1-yl)benzonitrile (CAS 281234-90-0), which presents a computed pKa of 10.01±0.20, indicating significantly different protonation behavior at physiological pH .

Computational Chemistry Fragment-Based Screening ADME Prediction

Optimal Research and Industrial Applications for 4-(Piperidin-4-ylamino)benzonitrile (CAS 208398-34-9)


Medicinal Chemistry: Scaffold for SMN Protein Modulator Lead Optimization

Research groups engaged in spinal muscular atrophy (SMA) drug discovery should prioritize 4-(piperidin-4-ylamino)benzonitrile as a core building block for constructing arylpiperidine-based SMN protein modulators. The compound has been explicitly validated as a reactant in published SMN modulator synthesis [1], and systematic hit-to-lead optimization of this chemical series demonstrated significant improvements in potency and efficacy across both primary and orthogonal SMN2 splicing assays [2]. The dual functional handles—secondary piperidine amine and benzonitrile moiety—enable divergent SAR exploration that is not accessible with simpler piperidine building blocks. Procurement of the correct para-regioisomer (CAS 208398-34-9) is essential, as ortho- and meta-substituted analogs present altered exit vectors that cannot recapitulate the established SAR [3].

Fragment-Based Drug Discovery: Privileged Building Block with CNS-Favorable Physicochemical Properties

Computational chemists and fragment-based screening laboratories can leverage 4-(Piperidin-4-ylamino)benzonitrile as a privileged fragment with computed CNS drug-like properties: XLogP3-AA of 1.7 (optimal for CNS penetration, typically 1–3) and topological polar surface area of 47.9 Ų (well below the 90 Ų blood-brain barrier threshold) [1]. The para-substituted benzonitrile-piperidine scaffold presents a defined exit vector geometry suitable for structure-based design [2], while the nitrile group serves as both a hydrogen-bond acceptor and a metabolic stability element [3]. The benzonitrile motif appears in three FDA-approved kinase inhibitors (crizotinib, ceritinib, alectinib), providing precedent for the fragment's translational viability in oncology programs .

Ion Channel and Inflammation Research: Entry Point to hNav1.7 and iNOS Inhibitor Chemotypes

Laboratories pursuing voltage-gated sodium channel (hNav1.7) inhibitors for pain research or inducible nitric oxide synthase (iNOS) inhibitors for inflammatory disease can utilize 4-(Piperidin-4-ylamino)benzonitrile as a documented reactant for constructing diaminotriazine hNav1.7 inhibitors [1] and heteroalicyclic carboxamidines as iNOS inhibitors [2]. The aminopiperidine scaffold has demonstrated meaningful isozyme selectivity in iNOS inhibitor development, with optimized compounds achieving >25-fold selectivity over eNOS and 16-fold selectivity over nNOS—a critical parameter for avoiding cardiovascular adverse effects associated with non-selective NOS inhibition [3]. For pain research, hNav1.7 represents a genetically validated target where gain-of-function mutations cause severe neuropathic pain syndromes .

Kinase Inhibitor Derivatization: Exploring Benzonitrile-Piperidine Pharmacophore Space

Medicinal chemistry teams developing kinase inhibitors, particularly those targeting ALK, ROS1, c-Met, TBK1, IKKε, or related kinases, can employ 4-(Piperidin-4-ylamino)benzonitrile as a synthetic intermediate for constructing benzonitrile-containing derivatives [1]. The benzonitrile moiety is a validated pharmacophoric element in FDA-approved ALK inhibitors crizotinib, ceritinib, and alectinib, with ceritinib demonstrating ALK IC50 of 0.2 nM and selectivity over IGF-1R (IC50 = 8 nM) and InsR (IC50 = 7 nM) [2]. Patent literature extensively documents benzonitrile derivatives as kinase inhibitors with applications across oncology and inflammatory diseases [3]. The compound's dual functional handles (secondary amine and nitrile) enable modular derivatization strategies to explore chemical space around this validated pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-4-ylamino)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.